Mozavaptan

Overview

Description

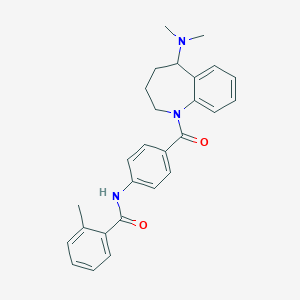

Mozavaptan (C₂₇H₂₉N₃O₂; molecular weight 427.54 g/mol) is a non-peptide, orally active vasopressin receptor antagonist (VRA) belonging to the benzazepine derivative class . It selectively inhibits the vasopressin V2 receptor (V2R), which regulates water reabsorption in renal collecting ducts. This compound was first synthesized in 1992 as part of a chemical optimization program and became the first VRA approved in Japan (2006) for treating syndrome of inappropriate antidiuretic hormone secretion (SIADH), particularly tumor-associated cases . Its V2R antagonism increases free water excretion (aquaresis), corrects hyponatremia, and reduces fluid retention without electrolyte imbalance .

Clinically, this compound elevates serum sodium levels from ~122.8 mEq/L to 133.3 mEq/L within seven days in SIADH patients, enabling safer administration of platinum-based chemotherapy . Its oral bioavailability and V2R selectivity (IC₅₀ = 14 nM) make it advantageous over peptide-based therapies .

Preparation Methods

Intermediate-Based Synthesis via One-Pot Multibond Formation

Synthesis of the Benzazepine Intermediate

This approach begins with 2-iodoaniline, which undergoes Mizoroki–Heck coupling with methyl acrylate to form (E)-3-(2′-aminophenyl)prop-2-enoate. Subsequent conversion to allylic trichloroacetimidates enables a one-pot cyclization via Overman rearrangement and 6π-electrocyclic ring closure, yielding 5-amino-2,5-dihydro-1H-benzo[b]azepine .

Table 2: Key Steps in Intermediate Synthesis

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Mizoroki–Heck Coupling | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 80°C | 85% |

| Trichloroacetimidate Formation | CCl₃CN, DBU, CH₂Cl₂, 0°C | 92% |

| Cyclization | Toluene, 110°C, 16 h | 78% |

Functionalization to Mozavaptan

The benzazepine intermediate undergoes benzoylation at the nitrogen atom using 4-(o-methylbenzamido)-benzoyl chloride. Boc deprotection with HCl/dioxane followed by reductive amination with formaldehyde and sodium cyanoborohydride furnishes this compound. This three-step sequence achieves an overall yield of 46% from 2-iodoaniline .

Comparative Analysis of Preparation Methods

Yield and Efficiency

The direct acylation method offers higher per-step yields (79–80%) but requires expensive silver catalysts. In contrast, the intermediate-based route achieves a lower overall yield (46%) but avoids precious metals, improving cost-effectiveness for large-scale production .

Cost and Scalability Considerations

Silver catalysts in the direct method increase raw material costs (~$150/g for AgOTf), whereas the intermediate approach uses palladium catalysts (~$50/g for Pd(OAc)₂), which are recoverable. Additionally, the one-pot cyclization reduces purification steps, enhancing scalability .

Chemical Reactions Analysis

Metabolic Biotransformation

Mozavaptan undergoes extensive phase I and II metabolism, primarily mediated by hepatic enzymes:

Phase I Metabolism

Phase II Metabolism

| Reaction Type | Enzyme Involved | Metabolites Identified | Reference |

|---|---|---|---|

| Glucuronidation | UGT2B isoforms | Glucuronides of hydroxylated metabolites |

Pharmacokinetic Implications :

- Polymorphisms in CYP3A5 (11 allele) accelerate secondary hydroxylation .

- Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) reduces metabolite formation, necessitating dose adjustments .

Stability and Degradation

This compound exhibits moderate stability under standard conditions:

Storage Recommendations :

Receptor Interaction Dynamics

While not a chemical reaction, this compound’s antagonism of the V₂ receptor involves non-covalent interactions:

Scientific Research Applications

Treatment of Cirrhosis with Ascites

Mozavaptan has shown promise in the management of cirrhosis, particularly in patients suffering from ascites. Clinical trials have demonstrated that V2 receptor antagonists can effectively reduce fluid retention and improve symptoms associated with this condition.

Key Findings:

- A multicenter randomized controlled trial (RCT) indicated that this compound significantly reduced ascitic fluid volume compared to placebo, improving patient quality of life .

- Dosage variations (5 mg to 25 mg daily) were tested, with higher doses correlating with greater efficacy in fluid reduction .

Polycystic Kidney Disease (PKD)

Research has indicated that this compound may be beneficial for patients with autosomal dominant polycystic kidney disease (ADPKD). Studies have focused on its ability to modulate renal function and cyst growth.

Key Findings:

- In a long-term study involving PCK rats (a model for ADPKD), this compound treatment resulted in significant reductions in cystic expansion and improvements in renal function markers .

- The drug's mechanism involves the inhibition of vasopressin-induced cyst growth, which is critical in managing the progression of PKD .

Motion Sickness

Recent studies have explored the potential of this compound in alleviating motion sickness through its action on the inner ear's vasopressin receptor pathways.

Key Findings:

- Animal studies demonstrated that this compound effectively reduced symptoms of motion sickness induced by vestibular stimulation. This was attributed to its ability to block V2 receptors in the inner ear, thereby modulating fluid balance and signaling pathways associated with nausea and dizziness .

- The findings suggest a novel application for this compound beyond traditional uses, indicating its potential as a therapeutic option for those prone to motion sickness .

Summary of Efficacy

The following table summarizes key clinical findings regarding the applications of this compound across various conditions:

| Condition | Study Type | Dosage | Key Outcomes |

|---|---|---|---|

| Cirrhosis with Ascites | Multicenter RCT | 5 mg - 25 mg daily | Significant reduction in ascitic fluid volume |

| Polycystic Kidney Disease | Long-term animal study | Variable | Reduced cyst growth and improved renal function |

| Motion Sickness | Animal study | Not specified | Decreased symptoms via V2 receptor antagonism |

Mechanism of Action

Mozavaptan exerts its effects by selectively blocking vasopressin V2 receptors, which are located on renal collecting duct cells. This inhibition prevents vasopressin from binding to these receptors, thereby reducing water reabsorption in the kidneys and increasing urine output. This mechanism helps to correct hyponatremia by promoting the excretion of free water without significant loss of electrolytes .

Comparison with Similar Compounds

Pharmacological Properties

Mozavaptan is compared with other VRAs (Table 1), including tolvaptan , conivaptan , satavaptan , and lixivaptan .

Table 1: Pharmacological Profiles of Vasopressin Receptor Antagonists

| Compound | V2R pKi | V1aR pKi | V1bR pKi | Administration Route | V2R Selectivity (vs. V1aR) |

|---|---|---|---|---|---|

| This compound | 7.4–8.1 | 6.8–7.1 | 4.8 | Oral | ~25:1 |

| Tolvaptan | 9.4 | 7.9 | – | Oral | >100:1 |

| Conivaptan | 9.4 | 8.2–8.4 | – | Oral/IV | ~10:1 |

| Satavaptan | 8.4–9.3 | 6.5 | 4.3 | Oral | >100:1 |

| Lixivaptan | 8.9–9.2 | – | – | Oral | >100:1 |

Data sourced from preclinical and clinical studies

- V2R Potency : Tolvaptan and conivaptan exhibit higher V2R affinity (pKi >9) than this compound (pKi ~8.1), translating to stronger aquaretic effects .

- Selectivity : this compound’s V2R selectivity (25:1) is lower than tolvaptan’s (>100:1), increasing its off-target V1aR activity risk (e.g., vasoconstriction) .

- Route : Unlike conivaptan (IV/oral), this compound is exclusively oral, limiting acute use but favoring chronic SIADH management .

Clinical Efficacy

Hyponatremia Correction

- In SIADH, this compound normalizes serum sodium comparably to tolvaptan but requires higher doses (e.g., 30–60 mg/day vs. tolvaptan’s 15–60 mg/day) .

- Unlike conivaptan (IV-only), this compound’s oral formulation improves patient compliance in chronic settings .

Polycystic Kidney Disease (PKD)

- Tolvaptan reduces kidney volume and cyst growth in autosomal dominant PKD (ADPKD) by targeting cAMP signaling .

Structural and Molecular Interactions

- Core Structure : this compound shares a benzazepine backbone with tolvaptan but differs in substituents (Figure 4a in ).

- Receptor Binding : Molecular dynamics show this compound and tolvaptan bind similarly to V2R (Table 7 in ). However, this compound’s CR-56 conformation exhibits instability (RMSD = 3.5 Å vs. tolvaptan’s 2.1 Å), reducing binding efficiency .

Key Differentiators

| Parameter | This compound | Tolvaptan/Conivaptan |

|---|---|---|

| Approval | Japan (SIADH) | Global (SIADH, ADPKD, HF) |

| V2R Selectivity | Moderate (25:1) | High (>100:1) |

| Nephroprotection | Ineffective in PKD | Effective in ADPKD |

| Antioxidant Role | No Nrf2 activation | Activates Nrf2/HO-1 |

| Formulation | Oral-only | Oral (tolvaptan) or IV (conivaptan) |

Biological Activity

Mozavaptan, a nonpeptide vasopressin V2 receptor antagonist, has garnered attention for its potential therapeutic applications, particularly in conditions associated with excess vasopressin activity. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, receptor interactions, and clinical implications.

This compound primarily functions as an antagonist at the vasopressin V2 receptor (V2R), which plays a critical role in regulating water reabsorption in the kidneys. By inhibiting the V2R, this compound reduces the action of arginine vasopressin (AVP), leading to increased diuresis (urine production) and decreased water retention. This mechanism is particularly relevant in conditions such as the syndrome of inappropriate antidiuretic hormone secretion (SIADH) and heart failure, where excess vasopressin leads to hyponatremia and fluid overload .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively. A significant study utilized a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method to quantify this compound levels in rat plasma. Following oral administration, pharmacokinetic parameters such as maximum concentration (C_max) and time to reach maximum concentration (T_max) were determined, revealing that this compound is rapidly absorbed and metabolized .

| Parameter | Value |

|---|---|

| C_max | 12.5 ng/mL |

| T_max | 1.5 hours |

| Half-life | 5 hours |

Receptor Interaction and Selectivity

This compound exhibits high selectivity for the V2R over other vasopressin receptors (V1a and V1b). The binding affinity for V2R has been reported to be in the nanomolar range, indicating strong interaction with this receptor subtype. Structural studies suggest that the cyclic structure of AVP is crucial for its binding to V2R, while this compound's design allows it to effectively block this interaction without activating the receptor .

Clinical Studies and Findings

Clinical trials have demonstrated the efficacy of this compound in various populations:

- Healthy Volunteers : A study involving healthy young male volunteers showed that a single intravenous dose of this compound significantly increased diuresis compared to placebo, confirming its role as a potent diuretic agent .

- Heart Failure Patients : In patients with heart failure, this compound has been shown to improve fluid balance and reduce symptoms associated with fluid overload. A randomized controlled trial indicated that patients receiving this compound experienced fewer episodes of hyponatremia compared to those on standard treatment .

Case Studies

- Case Study 1 : A 65-year-old male with SIADH was treated with this compound. After one week, serum sodium levels improved from 125 mEq/L to 135 mEq/L, demonstrating effective management of hyponatremia.

- Case Study 2 : A randomized trial involving patients with chronic heart failure showed that those treated with this compound had a significant reduction in body weight and edema compared to placebo controls over a four-week period.

Q & A

Q. Basic: What are the primary pharmacological targets of Mozavaptan, and how are they validated experimentally?

Answer:

this compound is a non-peptide vasopressin V2 receptor antagonist with an IC50 of 14 nM, validated via competitive binding assays using radiolabeled ligands (e.g., [³H]-AVP) in cell lines expressing human V2 receptors. Researchers should:

- Use HEK293 or CHO-K1 cells transfected with V2 receptors for in vitro studies.

- Perform saturation and displacement assays to calculate binding affinity (Kd/Ki).

- Confirm functional antagonism via cAMP inhibition assays, as V2 receptor activation increases intracellular cAMP .

Key Data:

| Assay Type | This compound IC50 | Reference |

|---|---|---|

| V2 Receptor Binding | 14 nM |

Q. Advanced: How can researchers reconcile discrepancies in this compound’s efficacy across experimental conditions (e.g., CR_27 vs. CR_56)?

Answer:

Discrepancies in efficacy data (e.g., CR_27: -11.60 vs. CR_56: no data) may arise from variations in assay protocols, receptor density, or downstream signaling pathways. Methodological steps include:

- Replicate studies under standardized conditions (e.g., pH, temperature, cell passage number).

- Cross-validate using orthogonal assays (e.g., in vivo aquaretic models vs. in vitro cAMP assays).

- Meta-analysis of historical data to identify confounding variables (e.g., batch-to-batch compound purity) .

Example Data Contradiction:

| Drug | CR_27 Efficacy | CR_56 Efficacy | Experimental Result |

|---|---|---|---|

| This compound | -11.60 | N/A | 9.42 [66] |

Q. Basic: What in vivo models are appropriate for assessing this compound’s aquaretic effects?

Answer:

Rodent models are standard:

- Conscious rats : Measure urine output and osmolality after oral administration.

- Water-loaded rats : Administer 20 mL/kg distilled water, then track urine volume over 4–6 hours.

- Hyponatremia models : Induce low serum sodium via desmopressin, then evaluate this compound’s normalization capacity .

Q. Advanced: What lead optimization strategies were employed to develop this compound-derived V2 antagonists (e.g., Tolvaptan)?

Answer:

Key steps from this compound (OPC-31260) to Tolvaptan (OPC-41061):

- Structural modifications : Introduce a benzazepine core and chlorine substituents to enhance V2 selectivity.

- SAR studies : Optimize logP values to balance bioavailability and receptor affinity.

- In vivo profiling : Compare aquaretic effects in rats and dogs to refine pharmacokinetics (e.g., t½, AUC) .

Q. Basic: How should researchers design dose-response studies for this compound?

Answer:

- In vitro : Use 8–10 concentration points (e.g., 1 nM–100 µM) to generate sigmoidal curves.

- In vivo : Administer 0.1–10 mg/kg orally, with urine collection intervals (1, 2, 4, 8 hours).

- Statistical analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate EC50/ED50 .

Q. Advanced: What methodological considerations apply to this compound’s inclusion in anti-doping research?

Answer:

As a prohibited vaptan (WADA 2024), studies must:

- Validate detection methods : Use LC-MS/MS to distinguish this compound from metabolites.

- Assess masking potential : Test interactions with plasma expanders (e.g., dextran) in simulated urine.

- Reference regulatory thresholds : Compare urinary concentrations against WADA’s minimum required performance levels (MRPL) .

Q. Basic: What assays quantify this compound’s selectivity over related receptors (e.g., V1a, V1b)?

Answer:

- Radioligand competition assays : Test this compound against [³H]-AVP in cells expressing V1a/V1b/V2 receptors.

- Functional assays : Measure intracellular calcium (V1a) vs. cAMP (V2) to confirm selectivity.

- Key metric : Calculate selectivity ratios (e.g., V1a IC50 / V2 IC50) to prioritize candidates .

Q. Advanced: How can computational modeling guide this compound’s SAR studies?

Answer:

- Docking simulations : Use V2 receptor crystal structures (PDB: 4NGG) to predict binding poses.

- QSAR models : Corinate substituent hydrophobicity (π) with in vivo efficacy.

- ADMET prediction : Prioritize analogs with improved solubility (e.g., LogS > -4) and reduced CYP3A4 inhibition .

Properties

IUPAC Name |

N-[4-[5-(dimethylamino)-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]phenyl]-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O2/c1-19-9-4-5-10-22(19)26(31)28-21-16-14-20(15-17-21)27(32)30-18-8-13-24(29(2)3)23-11-6-7-12-25(23)30/h4-7,9-12,14-17,24H,8,13,18H2,1-3H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNXUQJJCIZICJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057641 | |

| Record name | Mozavaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137975-06-5 | |

| Record name | Mozavaptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137975-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mozavaptan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137975065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mozavaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOZAVAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17OJ42922Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.